Tributyl[2-(oxiran-2-YL)ethoxy]stannane
Description
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is an organotin compound featuring a tributyltin core linked to an ethoxy group substituted with an oxirane (epoxide) moiety. Organotin compounds are widely utilized in organic synthesis, catalysis, and polymer stabilization due to their unique reactivity and stability .
Properties
CAS No. |
61266-51-1 |
|---|---|
Molecular Formula |
C16H34O2Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
tributyl-[2-(oxiran-2-yl)ethoxy]stannane |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c5-2-1-4-3-6-4;3*1-3-4-2;/h4H,1-3H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
MRISUTFQFUXHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-(oxiran-2-yl)ethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyl[2-(oxiran-2-yl)ethoxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of tributyl[2-(oxiran-2-yl)ethoxy]stannane involves its ability to form covalent bonds with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as coupling and substitution. The oxirane ring can undergo ring-opening reactions, making the compound highly reactive and versatile in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Tributyl[2-(oxiran-2-yl)ethoxy]stannane with structurally analogous tributylstannane derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
*Molecular formula for this compound can be inferred as approximately C₁₇H₃₄O₂Sn, assuming three butyl groups, one oxiran-ethoxy chain, and the tin atom.
Key Comparative Insights:
Reactivity and Functional Groups :
- The oxirane group in this compound enables ring-opening reactions with nucleophiles (e.g., amines, acids), distinguishing it from thiophene-based stannanes (e.g., Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane), which are tailored for π-conjugated systems in organic electronics .
- Thiophene-containing stannanes exhibit high electron mobility and are used in photovoltaic devices, whereas the oxirane derivative is more likely employed in epoxy resin modification or as a reactive intermediate .
Toxicity and Regulatory Considerations: Organotin compounds, including tributylstannanes, are regulated due to environmental and health risks. For example, oxirane derivatives like [[2-(2-ethenyloxy)ethoxy]methyl]-oxirane (CAS 16801-19-7) are subject to significant new use regulations under the U.S. EPA . Thiophene fentanyl analogs () highlight the importance of rigorous toxicological profiling for novel organotin compounds, as insufficient data may pose hazards.
Synthetic Utility :
- Thiophene-based stannanes () are synthesized via Stille coupling precursors, whereas oxirane-containing stannanes may require epoxidation steps or protection/deprotection strategies to preserve the reactive epoxide group.
Notes
- Toxicological Gaps: As noted in , organotin compounds often lack comprehensive toxicity data. Proper handling and disposal protocols are critical.
- Regulatory Compliance : Oxirane-containing compounds may require adherence to EPA or REACH guidelines, particularly for industrial-scale applications .
- Synthetic Challenges : The oxirane group’s reactivity necessitates stringent anhydrous conditions during synthesis, akin to methods described for thiophene stannanes in .
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